molecular formula C7H8Cl2IN B1471431 (3-Chloro-4-iodophenyl)methanamine hydrochloride CAS No. 149936-79-8

(3-Chloro-4-iodophenyl)methanamine hydrochloride

Cat. No.: B1471431
CAS No.: 149936-79-8
M. Wt: 303.95 g/mol
InChI Key: OUJAVWUSDQQQPV-UHFFFAOYSA-N
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Description

(3-Chloro-4-iodophenyl)methanamine hydrochloride (CAS 149936-79-8) is a high-purity organic compound supplied as a powder and provided to researchers as a critical building block in chemical synthesis . Its molecular formula is C₇H₈Cl₂IN, and it has a molecular weight of 303.96 g/mol . The structure features both chloro and iodo substituents on the phenyl ring, making it a versatile intermediate for further functionalization, including cross-coupling reactions and the development of more complex molecular architectures. Proper handling procedures are essential. Researchers should wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection . To maintain stability, this product should be stored in a cool, well-ventilated place, with its container tightly closed. For longer-term stability, storage at -20°C is recommended . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-4-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJAVWUSDQQQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Chloro-4-iodophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies that demonstrate its effects on different biological systems.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C7H8ClI·HCl
  • Molecular Weight : Approximately 303.96 g/mol
  • Structural Features : The presence of both chlorine and iodine atoms on the phenyl ring influences its reactivity and biological interactions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves standard organic reactions that capitalize on the reactivity of halogenated aromatic compounds. The halogens (Cl and I) can participate in nucleophilic substitution reactions, which are essential for developing more complex bioactive molecules.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
(3-Chloro-4-iodophenyl)methanamine HClC7H8ClI·HClHalogenated phenyl group enhances reactivity
(2-Chloro-4-iodophenyl)methanamine HClC7H8ClI·HClDifferent halogen positioning affects reactivity
(2-Chloro-4-nitrophenyl)methanamine HClC7H8ClNO·HClNitro group may enhance biological activity

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated a growth inhibition concentration (GI50) of approximately 20 μM against specific tumor cells, indicating potential as an anticancer agent .
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell integrity, leading to cell death .
  • Anti-inflammatory Effects : Recent investigations have highlighted its potential in reducing inflammatory responses, with significant inhibition of pro-inflammatory cytokines observed in vitro. This suggests a promising role in treating inflammatory diseases .

Case Studies

  • Cancer Cell Lines : In a study involving Ewing's sarcoma cells, this compound exhibited a GI50 value of 0.9 μM, significantly more potent than related compounds with different substituents . This emphasizes the importance of halogen positioning for biological activity.
  • Antimicrobial Testing : The compound was tested against various pathogens, showing effective inhibition at concentrations as low as 10 μM. This suggests that its application could extend to treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylmethanamine Derivatives

(3-Chloro-4-methoxyphenyl)methanaminium Hydrochloride
  • Structure : Substitutes iodine with a methoxy (-OCH₃) group at the 4-position.
  • Molecular Formula: C₈H₁₁ClNO·HCl; Molecular Weight: 222.11 g/mol .
  • Reduced steric hindrance due to the smaller methoxy group versus iodine.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine
  • Structure : Replaces iodine with trifluoromethoxy (-OCF₃) at the 4-position.
  • Molecular Formula: C₈H₇ClF₃NO; Molecular Weight: 249.6 g/mol .
  • Key Differences :
    • The trifluoromethoxy group introduces strong electron-withdrawing effects and metabolic stability due to fluorine atoms.
    • Lower molecular weight (249.6 vs. 303.96 g/mol) may improve bioavailability .

Heterocyclic Methanamine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Structure : Incorporates a thiazole ring substituted with a 4-chlorophenyl group.
  • Molecular Formula : C₁₀H₉ClN₂S·HCl; Molecular Weight : 261.17 g/mol .
  • Higher polarity compared to the purely aromatic target compound, affecting membrane permeability .
(2-Chloropyridin-4-yl)methanamine Hydrochloride
  • Structure : Features a pyridine ring substituted with chlorine at the 2-position.
  • Molecular Formula : C₆H₇Cl₂N; Molecular Weight : 180.04 g/mol .
  • Key Differences :
    • The pyridine ring’s basic nitrogen alters pH-dependent solubility and bioavailability.
    • Demonstrates selective inhibition of LOXL2 (IC₅₀ = 126 nM), suggesting distinct pharmacological applications .

Fluorinated Methanamine Derivatives

1-(2,4-Difluoro-5-methylphenyl)methanamine Hydrochloride
  • Structure : Contains fluorine atoms at the 2- and 4-positions and a methyl group at the 5-position.
  • Molecular Formula : C₈H₁₀ClF₂N; Molecular Weight : 193.63 g/mol .
  • Lower molecular weight (193.63 vs. 303.96 g/mol) may facilitate easier synthesis and purification .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
(3-Chloro-4-iodophenyl)methanamine HCl C₇H₈Cl₂IN 303.96 Cl (3-), I (4-) High-purity pharmaceutical building block
(3-Chloro-4-methoxyphenyl)methanaminium HCl C₈H₁₁ClNO·HCl 222.11 Cl (3-), OCH₃ (4-) Enhanced solubility in polar solvents
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Thiazole, Cl (4-Ph) Potential antimicrobial activity
(2-Chloropyridin-4-yl)methanamine HCl C₆H₇Cl₂N 180.04 Pyridine, Cl (2-) LOXL2 inhibitor (IC₅₀ = 126 nM)
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇ClF₃NO 249.6 Cl (3-), OCF₃ (4-) Enhanced metabolic stability

Preparation Methods

Key Preparation Steps and Reaction Conditions

Preparation of 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one Intermediate

This intermediate is crucial for further transformation into the target amine hydrochloride. The preparation involves:

  • Reacting 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one with lithium carbonate and lithium chloride in dimethylformamide (DMF) solvent.
  • The reaction is carried out initially at room temperature (25-35°C) for mixing, followed by heating to 110-115°C for 4 to 6 hours.
  • After cooling, water is added to precipitate the product, which is then filtered and dried.
  • Yields reported are high, with melting ranges around 120-130°C indicating purity.

Reaction Table 1: Preparation Conditions for 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one

Reagents Solvent Temperature (°C) Time (hours) Yield (gm) Melting Range (°C)
3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (30-50 gm) DMF 25-30 (stir), 110-115 (heat) 4-6 25-50 120-130
Lithium carbonate, lithium chloride/sodium chloride

Amination to Form Morpholino or Methanamine Derivatives

  • Morpholine or other amines are introduced by reacting with the above intermediate in toluene at elevated temperatures (115-120°C) for 3 hours.
  • The reaction mixture is cooled, treated with water, stirred for extended periods, then filtered and dried.
  • This step can be adapted to introduce the methanamine group by substituting morpholine with an appropriate amine reagent.
  • Triethylamine is often used as a base to facilitate the amination and to neutralize generated acids.

Conversion to Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas under controlled temperature (0-5°C).
  • The mixture is stirred to ensure complete salt formation.
  • The precipitated hydrochloride salt is filtered, washed, and dried to yield the stable solid form.

Representative Synthetic Sequence for (3-Chloro-4-iodophenyl)methanamine Hydrochloride

Step Description Reagents & Conditions Outcome
1 Preparation of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one React 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one with lithium carbonate and lithium chloride in DMF at 110-115°C for 4-6 h Intermediate isolated in high yield and purity
2 Amination to introduce methanamine group React intermediate with ammonia or appropriate amine in toluene with triethylamine at 115-120°C for 3 h Aminated intermediate formed
3 Formation of hydrochloride salt Treat amine with HCl at 0-5°C, stir for 2 h This compound precipitated and isolated

Analytical and Purity Data

  • Melting points for intermediates range from 120-140°C, consistent with literature values indicating purity.
  • High-performance liquid chromatography (HPLC) purity values reported for related compounds exceed 99%, demonstrating the effectiveness of purification steps.
  • Yields for key steps are generally above 80%, indicating industrial viability.

Research Findings and Process Optimization

  • Use of lithium carbonate and lithium chloride in DMF provides a high-yield, clean conversion to the key intermediate.
  • Reaction temperatures carefully controlled between 25-30°C for mixing and 110-115°C for reaction optimize conversion while minimizing side reactions.
  • The amination step benefits from the presence of triethylamine as a base and the use of toluene as a solvent to improve solubility and reaction rate.
  • Formation of the hydrochloride salt at low temperature (0-5°C) ensures high purity and crystallinity of the final product.
  • The process avoids hazardous reagents and conditions, aligning with environmentally friendly and commercially scalable production.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one Commercially available or synthesized
Solvent Dimethylformamide (DMF), Toluene DMF for initial substitution; toluene for amination
Base Lithium carbonate, triethylamine Lithium carbonate for substitution; triethylamine for amination
Temperature 25-30°C (mixing), 110-115°C (reaction) Critical for reaction efficiency
Reaction time 4-6 hours (substitution), 3 hours (amination) Optimized for yield and purity
Salt formation HCl gas or aqueous HCl at 0-5°C Ensures stable hydrochloride salt
Yield 80-90% overall High yield suitable for scale-up
Purity >99% (HPLC) High purity confirmed by analytical methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-chloro-4-iodophenyl)methanamine hydrochloride, and how can purity be validated?

  • Methodology : The synthesis typically involves halogenation and amination steps. For example, chlorination and iodination of a benzyl precursor followed by reductive amination (e.g., using NaBH₄ or LiAlH₄) to introduce the methanamine group. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl .
  • Validation : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>97%). Confirm structural integrity via Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., -NH₃⁺Cl⁻ stretch at ~2500 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) for 6–12 months. Monitor degradation via mass spectrometry (LC-MS) to identify byproducts (e.g., dehalogenation or oxidation). Store in airtight, light-protected containers at room temperature to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The iodine atom’s polarizability and chloro group’s electron-withdrawing effect create a meta-directing profile, favoring substitution at specific positions. Validate predictions experimentally via Suzuki-Miyaura coupling or Ullmann reactions .
  • Data Analysis : Compare computed activation energies (ΔG‡) with experimental kinetic data. Discrepancies may arise from solvent effects or steric hindrance not captured in gas-phase models .

Q. What strategies resolve contradictions in NMR spectral data for this compound?

  • Methodology :

  • Issue : Overlapping peaks in ¹H NMR due to aromatic protons.
  • Solution : Use 2D NMR (COSY, HSQC) to assign signals. For example, the iodine atom’s heavy atom effect causes distinct splitting patterns in adjacent protons .
  • Example : Inconsistent integration ratios may arise from residual solvents; use deuterated DMSO-d₆ or CDCl₃ and report solvent suppression parameters .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify metabolites via LC-MS/MS. The iodo and chloro groups may inhibit CYP3A4/2D6 via halogen bonding, altering pharmacokinetic profiles .
  • Data Interpretation : Compare inhibition constants (Ki) with structural analogs (e.g., 4-bromo-2-chlorophenyl derivatives) to identify substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-iodophenyl)methanamine hydrochloride
Reactant of Route 2
(3-Chloro-4-iodophenyl)methanamine hydrochloride

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